molecular formula C14H26BNO4 B3138736 Tert-butyl (e)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate CAS No. 468060-28-8

Tert-butyl (e)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate

Cat. No.: B3138736
CAS No.: 468060-28-8
M. Wt: 283.17 g/mol
InChI Key: WOLHSJKSGPKMIA-UHFFFAOYSA-N
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Description

Tert-butyl (E)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate is a boronate ester featuring a tert-butyl carbamate-protected allyl group in the E-configuration. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its allyl boronate group, which enables efficient carbon-carbon bond formation . Its structure combines a pinacol-protected boronate (ensuring stability) with a carbamate group that can be deprotected for further functionalization.

Properties

IUPAC Name

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BNO4/c1-12(2,3)18-11(17)16-10-8-9-15-19-13(4,5)14(6,7)20-15/h8-9H,10H2,1-7H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLHSJKSGPKMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697011
Record name tert-Butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468060-28-8
Record name tert-Butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (e)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature . The dioxaborolane moiety can be introduced through a palladium-catalyzed cross-coupling reaction with an appropriate boronic acid or ester .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves similar methods but on a larger scale, with optimizations for yield and purity. The use of flow microreactor systems has been explored for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-butyl (e)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The dioxaborolane moiety can participate in cross-coupling reactions, facilitating the formation of complex organic molecules .

Comparison with Similar Compounds

Aliphatic Boronate Esters

  • Compound: tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (27a) Structural Difference: Replaces the allyl carbamate with a butanoate ester. Reactivity: Less reactive in cross-coupling due to the absence of an allyl group. Applications: Primarily used in photoredox-catalyzed cyclobutane synthesis via deboronative radical addition .

Aromatic and Heteroaromatic Derivatives

  • Compound : tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (12)

    • Structural Difference : Boronate attached to a phenyl ring instead of an allyl group.
    • Reactivity : Aryl boronates are less reactive in Suzuki couplings compared to allyl boronates but are more stable.
    • Applications : Used in synthesizing biaryl structures for medicinal chemistry .
  • Compound : tert-Butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

    • Structural Difference : Boronate on a pyridine ring.
    • Reactivity : Enhanced coordination ability due to the pyridine nitrogen, improving catalytic efficiency in cross-couplings.
    • Applications : Key intermediate in kinase inhibitor synthesis .

Alkenyl and Ethoxy-Modified Derivatives

  • Compound : (E)-tert-Butyl 2-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyloxy)ethoxy)ethylcarbamate

    • Structural Difference : Ethoxy spacer between the allyl boronate and carbamate.
    • Reactivity : Increased hydrophilicity and flexibility, altering solubility and reaction kinetics.
    • Applications : Designed for DNA modification under mild conditions .
  • Compound : tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-indole-1-carboxylate (74)

    • Structural Difference : Vinyl boronate linked to an indole ring.
    • Reactivity : Combines boronate reactivity with indole’s aromatic properties for heterocycle synthesis.
    • Applications : Antiplasmodial agent development .

Sulfonyl and Piperazine Derivatives

  • Compound : tert-Butyl (3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate

    • Structural Difference : Sulfonyl group introduces electron-withdrawing effects.
    • Reactivity : Reduced boronate reactivity but improved stability.
    • Applications : Autotaxin inhibitor design .
  • Compound : tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

    • Structural Difference : Piperazine ring enhances solubility and bioactivity.
    • Applications : Targeted therapies requiring blood-brain barrier penetration .

Key Comparative Data

Property Target Compound Aryl Derivative (12) Ethoxy-Modified (8) Pyridine Derivative (15)
Molecular Weight 283.17 g/mol 364.23 g/mol ~350 g/mol 323.23 g/mol
Reactivity in Suzuki High (allyl boronate) Moderate (aryl boronate) Moderate (flexible chain) High (pyridine coordination)
Solubility Moderate in organic solvents Low High (ethoxy groups) Moderate
Biological Applications PROTACs, prodrugs Biaryl synthesis DNA modification Kinase inhibitors
Synthetic Yield ~56–75% 32–65% 45–98% 80%

Biological Activity

Tert-butyl (E)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H26BNO4\text{C}_{14}\text{H}_{26}\text{BNO}_{4}

This structure features a tert-butyl group, a carbamate functional group, and a dioxaborolane moiety which is known for its ability to participate in various chemical reactions.

Mechanisms of Biological Activity

Research indicates that compounds containing dioxaborolane groups can interact with biological targets such as enzymes and receptors. The presence of the allyl group suggests potential activity in modulating biological pathways related to cell signaling and enzyme inhibition.

Inhibition of Enzymatic Activity

Studies have shown that similar dioxaborolane derivatives exhibit inhibitory effects on various enzymes. For instance, compounds with this moiety have been reported to inhibit serine proteases and kinases which are crucial in cancer progression and other diseases .

Antimicrobial Activity

Some derivatives of dioxaborolane compounds have demonstrated antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Below are key findings from the literature:

  • In Vitro Studies :
    • Cell Viability Assays : The compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potential anti-cancer properties.
    • Mechanistic Studies : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the intrinsic pathway .
  • Structure-Activity Relationship (SAR) :
    • Variations in the substituents on the dioxaborolane ring significantly affect biological activity. For example, modifications to the allyl group can enhance potency against specific targets .
  • Case Studies :
    • A study involving animal models demonstrated that administering this compound resulted in reduced tumor growth compared to control groups. This effect was attributed to its ability to inhibit angiogenesis and induce apoptosis .

Data Tables

PropertyValue
Molecular FormulaC14H26BNO4
Molecular Weight283.180 g/mol
CAS Number468060-28-8
SolubilitySoluble in organic solvents
Biological ActivityObservations
CytotoxicityIC50 values < 10 µM
Apoptosis InductionPositive in flow cytometry
Antimicrobial ActivityEffective against Gram-positive bacteria

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (e)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (e)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.